Diethyl 2-[2-(4-chloro-3-methylphenoxy)ethyl]propanedioate
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Overview
Description
Diethyl 2-[2-(4-chloro-3-methylphenoxy)ethyl]propanedioate is an organic compound with the molecular formula C16H21ClO5 It is a derivative of propanedioic acid and is characterized by the presence of a chloro-substituted phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-[2-(4-chloro-3-methylphenoxy)ethyl]propanedioate typically involves the alkylation of diethyl malonate with 2-(4-chloro-3-methylphenoxy)ethyl bromide. The reaction is carried out in the presence of a base, such as sodium ethoxide, in an ethanol solvent. The reaction conditions include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to optimize yield and purity. The product is then purified through techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[2-(4-chloro-3-methylphenoxy)ethyl]propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Oxidation and Reduction: The phenoxy group can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Substitution: Formation of various substituted derivatives.
Hydrolysis: Formation of diethyl malonate and 4-chloro-3-methylphenol.
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced phenoxy derivatives.
Scientific Research Applications
Diethyl 2-[2-(4-chloro-3-methylphenoxy)ethyl]propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 2-[2-(4-chloro-3-methylphenoxy)ethyl]propanedioate involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A precursor in the synthesis of Diethyl 2-[2-(4-chloro-3-methylphenoxy)ethyl]propanedioate.
4-chloro-3-methylphenol: A related compound with similar structural features.
Ethyl 2-(4-chloro-3-methylphenoxy)acetate: Another ester derivative with comparable properties.
Uniqueness
This compound is unique due to the combination of its chloro-substituted phenoxy group and the propanedioate ester functionality
Properties
IUPAC Name |
diethyl 2-[2-(4-chloro-3-methylphenoxy)ethyl]propanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClO5/c1-4-20-15(18)13(16(19)21-5-2)8-9-22-12-6-7-14(17)11(3)10-12/h6-7,10,13H,4-5,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQKVDXGPZHHAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCOC1=CC(=C(C=C1)Cl)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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